Furo[2,3d]pyrimidine antifolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These compounds contain glutamic acid or a derivative thereof resulting from the reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . Furo[2,3d]pyrimidine antifolate is an experimental compound with potential therapeutic applications, particularly in the field of cancer treatment due to its antifolate properties .
Preparation Methods
The synthesis of furo[2,3d]pyrimidine antifolate involves several steps. One common method includes the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel in acetic acid . This precursor undergoes further methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride
Chemical Reactions Analysis
Furo[2,3d]pyrimidine antifolate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Furo[2,3d]pyrimidine antifolate has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of heterocyclic compounds.
Biology: It serves as a tool for investigating the role of folate metabolism in cellular processes.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of furo[2,3d]pyrimidine antifolate involves the inhibition of dihydrofolate reductase, an enzyme that plays a crucial role in the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are necessary for DNA replication and cell division . By inhibiting dihydrofolate reductase, this compound disrupts DNA synthesis and induces cell death, particularly in rapidly dividing cancer cells .
Comparison with Similar Compounds
Furo[2,3d]pyrimidine antifolate can be compared with other antifolate compounds such as methotrexate, raltitrexed, pralatrexate, and pemetrexed . These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties. This compound is unique due to its specific furo[2,3d]pyrimidine scaffold, which may confer distinct biological activities and therapeutic potential .
Similar compounds include:
Methotrexate: A widely used antifolate for cancer treatment.
Raltitrexed: An antifolate used for the treatment of colorectal cancer.
Pralatrexate: An antifolate used for the treatment of peripheral T-cell lymphoma.
Pemetrexed: An antifolate used for the treatment of non-small cell lung cancer and mesothelioma.
Properties
CAS No. |
156595-85-6 |
---|---|
Molecular Formula |
C20H22N6O6 |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H22N6O6/c1-26(8-11-9-32-18-15(11)16(21)24-20(22)25-18)12-4-2-10(3-5-12)17(29)23-13(19(30)31)6-7-14(27)28/h2-5,9,13H,6-8H2,1H3,(H,23,29)(H,27,28)(H,30,31)(H4,21,22,24,25)/t13-/m0/s1 |
InChI Key |
WXINNGCGSCFUCR-ZDUSSCGKSA-N |
Isomeric SMILES |
CN(CC1=COC2=NC(=NC(=C12)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
CN(CC1=COC2=NC(=NC(=C12)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Canonical SMILES |
CN(CC1=COC2=NC(=NC(=C12)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
156595-85-6 | |
Synonyms |
DPMMABG N-(4-(N-((2,4-diamino-furo(2,3-d)pyrimidin-5-yl)methyl)methylamino)benzoyl)glutamic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.